
N-Oleylacetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-Oleylacetamide is an organic compound belonging to the class of N-acylamides. It is characterized by a fatty acyl group linked to a primary amine metabolite by an amide bond. This compound is notable for its applications in various fields, including chemistry, biology, and industry.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
N-Oleylacetamide can be synthesized through the reaction of oleylamine with acetic anhydride or acetyl chloride. The reaction typically involves heating the reactants under reflux conditions to facilitate the formation of the amide bond. The reaction can be represented as follows:
Oleylamine+Acetic Anhydride→this compound+Acetic Acid
Industrial Production Methods
In industrial settings, this compound is produced using similar synthetic routes but on a larger scale. The process involves the use of large reactors and precise control of reaction conditions to ensure high yield and purity of the product. The reaction is typically carried out under controlled temperature and pressure conditions to optimize the formation of this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-Oleylacetamide undergoes various chemical reactions, including:
Oxidation: this compound can be oxidized to form corresponding oxides.
Reduction: It can be reduced to form primary amines.
Substitution: The amide group can undergo substitution reactions with various reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) and acids (e.g., hydrochloric acid) are commonly used.
Major Products Formed
Oxidation: Formation of oxides and hydroxyl derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted amides and other derivatives.
Aplicaciones Científicas De Investigación
N-Oleylacetamide has a wide range of applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a ligand in coordination chemistry.
Biology: Studied for its role in cellular signaling and as a potential therapeutic agent.
Medicine: Investigated for its anti-inflammatory and analgesic properties.
Industry: Used as a surfactant and emulsifying agent in various industrial processes.
Mecanismo De Acción
The mechanism by which N-Oleylacetamide exerts its effects involves its interaction with specific molecular targets and pathways. It is known to modulate the activity of certain enzymes and receptors, leading to various biological effects. For example, it can interact with G-protein coupled receptors (GPCRs) and ion channels, influencing cellular signaling pathways.
Comparación Con Compuestos Similares
Similar Compounds
- N-Oleylalanine
- N-Oleylethanolamine
- N-Oleylglycine
Uniqueness
N-Oleylacetamide is unique due to its specific structure and the presence of the oleyl group, which imparts distinct physicochemical properties. Compared to similar compounds, it exhibits unique reactivity and biological activity, making it valuable in various applications.
Conclusion
This compound is a versatile compound with significant applications in chemistry, biology, medicine, and industry. Its unique structure and reactivity make it a valuable tool in scientific research and industrial processes. Understanding its preparation methods, chemical reactions, and mechanism of action can further enhance its utility in various fields.
Propiedades
Número CAS |
82448-16-6 |
|---|---|
Fórmula molecular |
C20H39NO |
Peso molecular |
309.5 g/mol |
Nombre IUPAC |
N-[(Z)-octadec-9-enyl]acetamide |
InChI |
InChI=1S/C20H39NO/c1-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-21-20(2)22/h10-11H,3-9,12-19H2,1-2H3,(H,21,22)/b11-10- |
Clave InChI |
QKCHSPUVEKYPFE-KHPPLWFESA-N |
SMILES isomérico |
CCCCCCCC/C=C\CCCCCCCCNC(=O)C |
SMILES canónico |
CCCCCCCCC=CCCCCCCCCNC(=O)C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


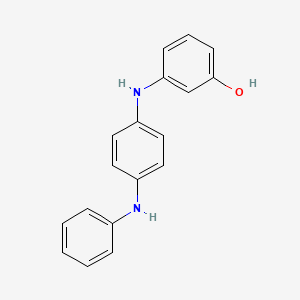

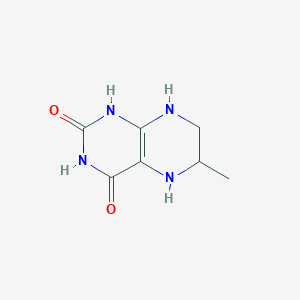
![1-{[(2-Nitrophenyl)acetyl]oxy}pyrrolidine-2,5-dione](/img/structure/B14416986.png)




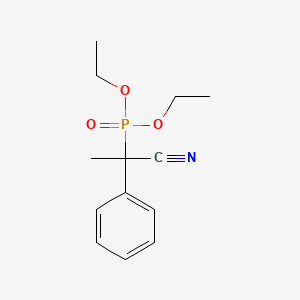
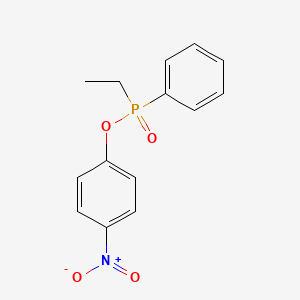

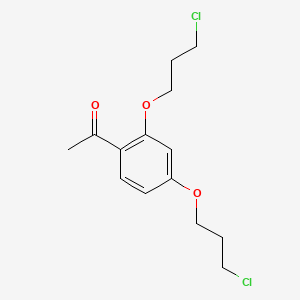

![1-Chloro-4-[(Z)-(4-methoxyphenyl)-ONN-azoxy]benzene](/img/structure/B14417051.png)
